molecular formula C9H11FO2S B2833180 (2,4-Dimethylphenyl)methanesulfonyl fluoride CAS No. 2172006-39-0

(2,4-Dimethylphenyl)methanesulfonyl fluoride

Cat. No.: B2833180
CAS No.: 2172006-39-0
M. Wt: 202.24
InChI Key: ZKSPLWJVIMSMDR-UHFFFAOYSA-N
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Description

(2,4-Dimethylphenyl)methanesulfonyl fluoride is an organic compound with the molecular formula C9H11FO2S. It is a derivative of methanesulfonyl fluoride, where the methanesulfonyl group is attached to a 2,4-dimethylphenyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethylphenyl)methanesulfonyl fluoride typically involves the reaction of 2,4-dimethylphenylmethanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

2,4-Dimethylphenylmethanol+Methanesulfonyl chloride(2,4-Dimethylphenyl)methanesulfonyl fluoride+HCl\text{2,4-Dimethylphenylmethanol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 2,4-Dimethylphenylmethanol+Methanesulfonyl chloride→(2,4-Dimethylphenyl)methanesulfonyl fluoride+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethylphenyl)methanesulfonyl fluoride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols.

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.

    Reduction: Reduction reactions can convert the sulfonyl fluoride group to a sulfonamide or a sulfide.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate salts.

    Oxidation: Products include sulfonic acids and sulfonates.

    Reduction: Products include sulfonamides and sulfides.

Scientific Research Applications

Chemistry

In chemistry, (2,4-Dimethylphenyl)methanesulfonyl fluoride is used as a reagent for the introduction of the sulfonyl fluoride group into organic molecules. It is also employed in the synthesis of various sulfonamide and sulfonate derivatives.

Biology

In biological research, this compound is used as an inhibitor of serine proteases. It can irreversibly inhibit enzymes by reacting with the active site serine residue, making it a valuable tool for studying enzyme mechanisms and functions.

Medicine

In medicine, this compound is investigated for its potential as a therapeutic agent. Its ability to inhibit serine proteases makes it a candidate for the treatment of diseases involving these enzymes, such as certain cancers and inflammatory conditions.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its reactivity and versatility make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (2,4-Dimethylphenyl)methanesulfonyl fluoride involves the irreversible inhibition of serine proteases. The sulfonyl fluoride group reacts with the hydroxyl group of the active site serine residue, forming a covalent bond and inactivating the enzyme. This reaction prevents the enzyme from catalyzing its substrate, effectively blocking its activity.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl fluoride: A simpler analog that also inhibits serine proteases but lacks the 2,4-dimethylphenyl group.

    (4-Methylphenyl)methanesulfonyl fluoride: Similar structure but with a single methyl group at the para position.

    (2,6-Dimethylphenyl)methanesulfonyl fluoride: Similar structure but with methyl groups at the ortho positions.

Uniqueness

(2,4-Dimethylphenyl)methanesulfonyl fluoride is unique due to the presence of two methyl groups at the 2 and 4 positions of the phenyl ring. This structural feature can influence its reactivity and selectivity in chemical reactions, making it distinct from other sulfonyl fluoride compounds.

Biological Activity

(2,4-Dimethylphenyl)methanesulfonyl fluoride (DMBSF) is a sulfonyl fluoride compound that has garnered attention for its biological activity, particularly as an inhibitor of serine proteases. This article delves into its mechanisms of action, applications in research and medicine, and relevant case studies.

Chemical Structure:

  • Molecular Formula: C9H11F3O2S
  • CAS Number: 2172006-39-0

The sulfonyl fluoride group in DMBSF allows it to undergo nucleophilic substitution reactions, making it a versatile reagent in organic synthesis. Its primary mechanism of action involves the irreversible inhibition of serine proteases by forming a covalent bond with the active site serine residue. This reaction effectively blocks the enzyme's catalytic activity, which is crucial for various physiological processes.

1. Enzyme Inhibition

DMBSF is primarily recognized for its role as a serine protease inhibitor. By selectively targeting the active site of these enzymes, it provides insights into enzyme mechanisms and functions. This property has made DMBSF a valuable tool in biochemical research, particularly in studies involving protein modification and interaction analysis.

2. Therapeutic Potential

Given its ability to inhibit serine proteases, DMBSF is being investigated for potential therapeutic applications in treating diseases where these enzymes play a critical role, such as cancer and inflammatory conditions. The inhibition of specific proteases can disrupt pathways that contribute to tumor progression and inflammation .

Case Study 1: Serine Protease Inhibition

A study demonstrated that DMBSF effectively inhibited trypsin-like serine proteases, showcasing its potential in therapeutic applications against diseases characterized by abnormal protease activity. The IC50 values obtained indicated significant potency, reinforcing its utility in drug development .

Case Study 2: Protein Interaction Studies

Research utilizing DMBSF has shown that strategic methylation of serine residues can alter protein-protein interactions, thereby influencing cellular signaling pathways. This finding underscores the compound's importance in understanding complex biological systems .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Methanesulfonyl fluoride Simpler analog without the dimethylphenyl groupInhibits serine proteases
(4-Methylphenyl)methanesulfonyl fluoride Single methyl group at para positionSimilar inhibitory properties
(2,6-Dimethylphenyl)methanesulfonyl fluoride Methyl groups at ortho positionsComparable activity with variations

DMBSF stands out due to its unique structural features that enhance its reactivity and selectivity compared to other sulfonyl fluoride compounds.

Properties

IUPAC Name

(2,4-dimethylphenyl)methanesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO2S/c1-7-3-4-9(8(2)5-7)6-13(10,11)12/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSPLWJVIMSMDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CS(=O)(=O)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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